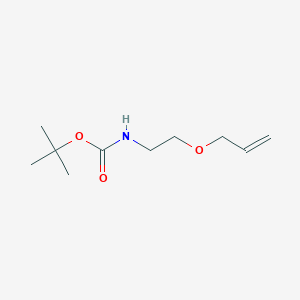

tert-Butyl (2-(allyloxy)ethyl)carbamate

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H19NO3 |

|---|---|

Molecular Weight |

201.26 g/mol |

IUPAC Name |

tert-butyl N-(2-prop-2-enoxyethyl)carbamate |

InChI |

InChI=1S/C10H19NO3/c1-5-7-13-8-6-11-9(12)14-10(2,3)4/h5H,1,6-8H2,2-4H3,(H,11,12) |

InChI Key |

NMCNXBAJXDQWIS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCC=C |

Origin of Product |

United States |

Synthetic Methodologies for Tert Butyl 2 Allyloxy Ethyl Carbamate

Retrosynthetic Analysis and Strategic Disconnections for the Synthesis of tert-Butyl (2-(allyloxy)ethyl)carbamate

A retrosynthetic analysis of this compound reveals two primary disconnection points, leading to logical and convergent synthetic routes.

Figure 1: Retrosynthetic Analysis of this compound

Disconnection A (C-N bond): This disconnection breaks the carbamate (B1207046) C-N bond, leading to 2-(allyloxy)ethylamine and a tert-butoxycarbonyl (Boc) introducing agent. This suggests a synthesis starting from 2-(allyloxy)ethylamine followed by N-protection.

Disconnection B (C-O ether bond): This disconnection cleaves the ether linkage, suggesting an allylation reaction. This pathway starts with N-Boc-2-hydroxyethylamine (also known as tert-butyl (2-hydroxyethyl)carbamate) and an allyl halide, typically following the principles of the Williamson ether synthesis. youtube.commasterorganicchemistry.comyoutube.com

Convergent and Divergent Synthetic Approaches to this compound

Based on the retrosynthetic analysis, both convergent and divergent synthetic strategies can be devised.

Convergent Approach: This typically involves synthesizing the two key fragments, 2-(allyloxy)ethylamine and a Boc-anhydride, separately and then coupling them in a final step.

Divergent Approach: A more common and efficient approach starts from a common intermediate, such as 2-aminoethanol, and diverges to the final product through sequential protection and functionalization steps.

The following sections will detail the practical implementation of these strategies.

This approach focuses on forming the carbamate bond as the key step.

The direct N-protection of 2-(allyloxy)ethylamine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) is a widely used and effective method. organic-chemistry.org The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct.

Table 1: Reaction Conditions for Direct N-Boc Protection of 2-(allyloxy)ethylamine

| Reagent | Base | Solvent | Temperature (°C) | Yield (%) |

| Di-tert-butyl dicarbonate | Triethylamine | Dichloromethane (B109758) | 0 to rt | High |

| Di-tert-butyl dicarbonate | Sodium hydroxide (B78521) | Water/Dioxane | 0 to rt | High |

| Di-tert-butyl dicarbonate | Sodium bicarbonate | Tetrahydrofuran (B95107)/Water | rt | Good |

Reaction conditions are generalized and may vary based on specific literature procedures.

The choice of base and solvent can be optimized to ensure high yields and easy purification. The use of a mild base like sodium bicarbonate in a biphasic system is often preferred to minimize side reactions.

This strategy involves the formation of the ether linkage as the final key bond-forming step.

The Williamson ether synthesis is a classic and reliable method for forming ethers. youtube.commasterorganicchemistry.comyoutube.com In this context, the alkoxide of N-Boc-2-hydroxyethylamine is reacted with an allyl halide.

The first step is the deprotonation of the hydroxyl group of N-Boc-2-hydroxyethylamine using a strong base to form the corresponding alkoxide. Sodium hydride (NaH) is a commonly used base for this purpose as it forms a non-nucleophilic byproduct (H₂ gas). youtube.com

The subsequent reaction with an allyl halide, such as allyl bromide or allyl chloride, proceeds via an Sₙ2 mechanism to yield this compound. masterorganicchemistry.com

Table 2: Reagents and Conditions for Williamson Ether Synthesis

| Alkoxide Precursor | Base | Allylating Agent | Solvent | Temperature (°C) |

| N-Boc-2-hydroxyethylamine | Sodium Hydride (NaH) | Allyl Bromide | Tetrahydrofuran (THF) | 0 to rt |

| N-Boc-2-hydroxyethylamine | Potassium tert-butoxide | Allyl Chloride | Dimethylformamide (DMF) | rt |

| N-Boc-2-hydroxyethylamine | Sodium Hydroxide (Phase Transfer) | Allyl Bromide | Dichloromethane/Water | rt |

Reaction conditions are representative and can be adapted based on experimental findings.

The use of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide, can be beneficial when using an aqueous base like sodium hydroxide, allowing the reaction to proceed in a biphasic system. google.com

Alternative Synthetic Routes from Readily Available Precursors

An alternative pathway to this compound involves starting from 2-(allyloxy)ethan-1-amine. This precursor can be synthesized through various established methods. The subsequent step involves the protection of the primary amine with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting 2-(allyloxy)ethan-1-amine with di-tert-butyl dicarbonate (Boc(_2)O) in the presence of a base, such as a tertiary amine or an inorganic base, in a suitable solvent like dichloromethane or a biphasic system. chemrxiv.org

Another potential, though less direct, route could involve the Curtius rearrangement. organic-chemistry.orgorgsyn.org This would entail the conversion of a suitable carboxylic acid derivative to an isocyanate, which is then trapped with an alcohol. However, this method is generally more complex for this specific target molecule compared to the direct allylation of N-Boc-ethanolamine.

Optimization of Reaction Conditions for Enhanced Yield and Purity of this compound

Solvent Effects and Reaction Kinetics

The choice of solvent significantly impacts the yield and kinetics of the synthesis of this compound. In the Williamson ether synthesis, polar aprotic solvents such as DMF and THF are generally preferred as they can solvate the cation of the alkoxide salt, leaving the alkoxide ion more nucleophilic and thus accelerating the S(_N)2 reaction. nih.gov The kinetics of the reaction are typically first order with respect to both the alkoxide and the allyl halide.

Catalyst and Reagent Screening for Efficiency

The efficiency of the synthesis can be enhanced by screening different catalysts and reagents.

For Catalytic Allylation:

Allylating Agents: Allyl bromide is a common and reactive choice. Allyl chloride can also be used, though it is generally less reactive. The use of allyl tosylate or mesylate can also be considered as they are excellent leaving groups.

Phase-Transfer Catalysts: Various quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium bromide, tetrabutylammonium hydrogen sulfate) and phosphonium (B103445) salts can be screened for their efficiency in promoting the reaction. The structure of the catalyst, including the length of the alkyl chains, can influence its catalytic activity. nih.gov

The following table summarizes the potential impact of different reagents on the synthesis:

| Reagent Type | Options | Potential Impact on Yield and Purity |

| Base | NaH, KH, KOtBu, KOH (with PTC) | Stronger, non-nucleophilic bases generally favor higher yields by minimizing side reactions. |

| Allylating Agent | Allyl bromide, Allyl chloride, Allyl tosylate | Reactivity order: Tosylate > Bromide > Chloride. Higher reactivity can lead to faster reactions but may also increase the potential for side reactions if not controlled. |

| Phase-Transfer Catalyst | TBAB, TBAC, TBAI, Aliquat 336 | Catalyst structure affects its solubility and efficiency in transferring the alkoxide. Screening is often necessary to find the optimal catalyst for a specific system. |

Green Chemistry Principles in the Synthesis of this compound

Solvent-Free and Aqueous Medium Approaches

Adhering to the principles of green chemistry, synthetic methods that minimize or eliminate the use of hazardous solvents are highly desirable. carlroth.com

Solvent-Free Approaches: The allylation reaction could potentially be carried out under solvent-free conditions, especially with the use of a phase-transfer catalyst. The reactants, N-Boc-ethanolamine (a liquid or low-melting solid) sigmaaldrich.com and allyl bromide (a liquid), could be mixed with a solid base like powdered potassium hydroxide and a catalytic amount of a phase-transfer catalyst. This approach would significantly reduce solvent waste.

Aqueous Medium Approaches: The use of water as a solvent is a key aspect of green chemistry. A phase-transfer catalyzed Williamson ether synthesis can be performed using an aqueous solution of a base like sodium or potassium hydroxide. google.com The N-Boc-ethanolamine and allyl bromide would be in an organic phase (or neat), and the phase-transfer catalyst would facilitate the reaction at the interface or by transferring the hydroxide or alkoxide ion into the organic phase. This method avoids the use of flammable and toxic organic solvents as the primary reaction medium.

The following table outlines potential green chemistry approaches for the synthesis:

| Approach | Description | Advantages |

| Solvent-Free Synthesis | Reaction of N-Boc-ethanolamine, allyl bromide, a solid base, and a phase-transfer catalyst without any solvent. | Eliminates solvent waste, simplifies product isolation, and can lead to higher reaction rates due to high reactant concentrations. |

| Aqueous Medium Synthesis | A two-phase system with water as the bulk solvent, containing the base, and the organic reactants (neat or in a minimal amount of a biodegradable solvent) with a phase-transfer catalyst. | Reduces the use of volatile organic compounds (VOCs), is non-flammable, and often uses cheaper and less toxic reagents. |

Atom Economy and Waste Minimization Strategies

The principles of green chemistry are pivotal in modern chemical synthesis, emphasizing the reduction of waste and maximization of resource efficiency. Atom economy is a key metric in this evaluation, measuring the proportion of reactant atoms that are incorporated into the desired product. A common and plausible two-step synthetic route for this compound involves an initial Williamson ether synthesis followed by a Boc-protection step.

Step 1: Williamson Ether Synthesis of 2-(allyloxy)ethan-1-amine

In this step, 2-aminoethanol is reacted with a strong base, such as sodium hydride (NaH), to deprotonate the more acidic hydroxyl group, forming a sodium alkoxide. This intermediate then reacts with an allyl halide, like allyl bromide, via an SN2 reaction to form the ether linkage.

Reaction: C₂H₇NO + NaH + C₃H₅Br → C₅H₁₁NO + NaBr + H₂

Step 2: Boc-Protection of 2-(allyloxy)ethan-1-amine

The resulting 2-(allyloxy)ethan-1-amine is then reacted with di-tert-butyl dicarbonate (Boc₂O) to protect the amine group, yielding the final product. This reaction typically proceeds with high yield and generates tert-butanol (B103910) and carbon dioxide as by-products. jk-sci.comchemistrysteps.com

Reaction: C₅H₁₁NO + C₁₀H₁₈O₅ → C₁₀H₁₉NO₃ + C₄H₁₀O + CO₂

The theoretical atom economy for this synthetic sequence can be calculated to assess its efficiency in converting reactant mass into the final product.

Interactive Data Table: Atom Economy Calculation for the Synthesis of this compound

| Step | Reactants | Molar Mass ( g/mol ) | Desired Product | Molar Mass ( g/mol ) | By-products | Molar Mass ( g/mol ) | Atom Economy (%) |

| 1: Ether Synthesis | 2-Aminoethanol (C₂H₇NO) | 61.08 | 2-(Allyloxy)ethan-1-amine (C₅H₁₁NO) | 101.15 | Sodium Bromide (NaBr) | 102.89 | 49.6% |

| Allyl Bromide (C₃H₅Br) | 120.98 | ||||||

| 2: Boc Protection | 2-(Allyloxy)ethan-1-amine (C₅H₁₁NO) | 101.15 | This compound (C₁₀H₁₉NO₃) | 201.26 | tert-Butanol (C₄H₁₀O) | 74.12 | 62.9% |

| Di-tert-butyl dicarbonate (C₁₀H₁₈O₅) | 218.25 | Carbon Dioxide (CO₂) | 44.01 | ||||

| Overall Process | 2-Aminoethanol, Allyl Bromide, Di-tert-butyl dicarbonate | 400.31 | This compound | 201.26 | NaBr, tert-Butanol, CO₂ | 221.02 | 50.3% |

Waste Minimization Strategies:

By-product Management: The primary inorganic by-product from the Williamson ether synthesis is a salt (e.g., Sodium Bromide), which must be separated and disposed of. The Boc protection step generates tert-butanol and CO₂. While CO₂ can be vented, tert-butanol must be managed as a solvent waste stream.

Solvent Reduction and Recycling: The use of solvents like Tetrahydrofuran (THF) or Dichloromethane (DCM) contributes significantly to the process mass intensity (PMI). Minimizing solvent volumes, selecting greener alternatives (e.g., 2-MeTHF), and implementing solvent recycling protocols are crucial for waste reduction.

Catalytic Alternatives: While strong bases like NaH are effective, they present handling hazards and generate stoichiometric waste. Exploring catalytic methods, such as phase-transfer catalysis (PTC), could reduce the amount of base required and simplify work-up procedures. google.com

Alternative Reagents: Investigating alternative reagents for both steps could improve atom economy. For instance, using allyl carbonate in a transition-metal-catalyzed allylation could offer a more atom-economical route to the ether. For the protection step, while Boc₂O is common, other methods might generate less waste, although often with other trade-offs. organic-chemistry.org

Process Intensification and Scale-Up Considerations for Laboratory to Pilot Production of this compound

Transitioning the synthesis of this compound from the laboratory bench to a pilot plant introduces significant challenges that require careful consideration of chemical engineering principles. acs.org The goal is to develop a process that is not only economically viable but also safe, robust, and scalable.

Key Scale-Up Challenges:

| Challenge | Affected Step | Details and Mitigation Strategies |

| Heat Transfer | Ether Synthesis | The reaction of sodium hydride with 2-aminoethanol and the subsequent SN2 reaction are exothermic. In large-scale batch reactors, inefficient heat removal can lead to temperature spikes, promoting side reactions and creating safety hazards. Mitigation: Use of jacketed reactors with efficient cooling systems, controlling the rate of reagent addition, and considering continuous flow reactors for superior heat transfer. acs.org |

| Mass Transfer | Ether Synthesis | In heterogeneous reactions involving a solid base like NaH, mixing becomes critical at scale to ensure consistent reaction rates. Poor mixing can lead to localized "hot spots" and incomplete reactions. Mitigation: Proper reactor and agitator design are essential. Alternatively, using a homogeneous base or a phase-transfer catalyst can circumvent this issue. |

| Handling of Hazardous Reagents | Ether Synthesis | Sodium hydride is highly flammable and reacts violently with water. Handling large quantities requires specialized equipment and stringent safety protocols. Mitigation: Use of nitrogen atmospheres, specialized charging systems, and training for personnel. Exploring less hazardous bases is a key process development goal. |

| Gas Evolution | Boc Protection | The protection reaction releases carbon dioxide gas. jk-sci.com In a large, sealed reactor, this can lead to a dangerous pressure build-up. Mitigation: The reactor must be equipped with an adequate venting system and pressure monitoring. The rate of reaction should be controlled to manage the rate of gas evolution. |

| Purification and Isolation | Both Steps | Methods like column chromatography, common in the lab, are often impractical and costly at the pilot scale. The removal of salts (NaBr) via filtration can also be challenging with large volumes. Mitigation: Developing a robust crystallization or distillation procedure for product isolation is crucial. For the salt by-product, selecting appropriate filter types and optimizing filtration conditions are necessary. |

Process Intensification Strategies:

Process intensification aims to develop smaller, cleaner, and more energy-efficient technologies. For the synthesis of this compound, several strategies could be highly beneficial:

Continuous Flow Synthesis: Performing the synthesis in a continuous flow reactor offers significant advantages over traditional batch processing. nih.gov For both the etherification and carbamate formation steps, flow chemistry provides superior control over reaction parameters like temperature and mixing, enhances safety by minimizing the volume of hazardous materials at any given time, and can lead to higher yields and purity. acs.orgnih.gov Recent studies have demonstrated the successful continuous synthesis of various carbamates. researchgate.nettuwien.at

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to dramatically reduce reaction times for Williamson ether synthesis, potentially from hours to minutes. wikipedia.org This can increase throughput and reduce energy consumption, making it an attractive option for intensification, although scaling up microwave reactors presents its own set of engineering challenges.

Telescoped Reactions (One-Pot Synthesis): Combining the ether synthesis and Boc-protection steps into a single, "one-pot" process without isolating the intermediate amine could significantly reduce solvent use, waste generation, and processing time. This would require careful optimization of reaction conditions to ensure compatibility between the two reaction types.

By addressing these scale-up challenges and embracing process intensification technologies, the production of this compound can be transitioned from a laboratory procedure to an efficient and sustainable pilot-scale process. adesisinc.com

Chemical Reactivity and Transformation Chemistry of Tert Butyl 2 Allyloxy Ethyl Carbamate

Reactions Involving the Allylic Ether Moiety of tert-Butyl (2-(allyloxy)ethyl)carbamate

The presence of a terminal double bond in the allyloxy group opens up a range of synthetic possibilities. The following subsections detail some of the most significant transformations.

Olefin Metathesis Reactions

Olefin metathesis is a powerful class of reactions that enables the rearrangement of carbon-carbon double bonds, catalyzed by transition metal complexes, most notably those based on ruthenium and molybdenum. wikipedia.orgorganic-chemistry.org For this compound, this presents opportunities for cyclization, intermolecular coupling, and the introduction of new functional groups.

Ring-closing metathesis (RCM) is a widely utilized intramolecular reaction that forms cyclic alkenes from acyclic dienes with the expulsion of a small volatile alkene, typically ethylene (B1197577). wikipedia.orgorganic-chemistry.org To achieve RCM with this compound, it must first be converted into a suitable diene precursor. This can be accomplished by introducing a second allyl group onto the nitrogen atom of the carbamate (B1207046).

While specific studies on the RCM of an N-allyl derivative of this compound are not prevalent, the RCM of structurally similar chiral allylamines has been successfully demonstrated. For instance, the RCM of fully protected bis-allylamines has been shown to proceed efficiently to provide cyclic allylamines. ursa.cat These reactions typically employ Grubbs' or Hoveyda-Grubbs catalysts. The general approach would involve the synthesis of a diene, such as tert-butyl allyl(2-(allyloxy)ethyl)carbamate, which could then undergo intramolecular cyclization to form a seven-membered nitrogen-containing heterocyclic compound.

Table 1: Hypothetical Ring-Closing Metathesis of a Diene Derived from this compound

| Entry | Diene Precursor | Catalyst | Solvent | Temperature (°C) | Product |

| 1 | tert-Butyl allyl(2-(allyloxy)ethyl)carbamate | Grubbs' II Catalyst | Dichloromethane (B109758) | 40 | 5-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-1H-oxazocine |

This table is illustrative and based on general principles of RCM reactions of similar substrates.

Cross-metathesis (CM) involves the reaction between two different alkenes to form new olefinic products. hrpub.org The allylic ether of this compound can react with a variety of olefinic partners to generate new, functionalized derivatives. The success and selectivity of CM reactions depend on the nature of the olefin partner and the catalyst used. For example, the cross-metathesis of terminal alkenes with electron-deficient partners like acrylates or electron-rich partners like styrenes can lead to the formation of new C-C bonds with high efficiency. researchgate.netresearchgate.net

The reaction with an olefin such as styrene, in the presence of a second-generation Grubbs catalyst, would be expected to yield a mixture of the desired cross-product and homodimers. hrpub.org Similarly, reaction with an acrylate (B77674) ester could introduce a synthetically useful ester functionality. researchgate.net

Table 2: Potential Cross-Metathesis Reactions of this compound

| Entry | Olefin Partner | Catalyst | Solvent | Product (Major Isomer) |

| 1 | Styrene | Hoveyda-Grubbs II | Toluene | (E)-tert-Butyl (2-((4-phenylbut-2-en-1-yl)oxy)ethyl)carbamate |

| 2 | Ethyl acrylate | Grubbs' II Catalyst | Dichloromethane | (E)-Ethyl 4-((2-((tert-butoxycarbonyl)amino)ethoxy)methyl)but-2-enoate |

This table represents potential outcomes based on the known reactivity of allyl ethers in cross-metathesis reactions.

Enyne metathesis is a variation of olefin metathesis that occurs between an alkene and an alkyne, typically leading to the formation of a 1,3-diene. For this compound to participate in such a reaction, it would need to be coupled with a molecule containing an alkyne. Alternatively, a derivative of the title compound where the allyl group is replaced by a propargyl group (tert-butyl (2-(prop-2-yn-1-yloxy)ethyl)carbamate) could react with an alkene.

Alkyne metathesis, the scrambling of alkyne fragments, would require a diyne substrate. A potential application would involve the synthesis of a derivative of this compound that also contains an alkyne, which could then undergo ring-closing alkyne metathesis (RCAM) to form a macrocycle.

Hydrofunctionalization Reactions of the Allylic Double Bond

Hydrofunctionalization reactions involve the addition of an H-X molecule across the double bond. A key example for the allylic ether in this compound is the hydroboration-oxidation sequence.

The hydroboration-oxidation of the terminal alkene in this compound provides a method for the anti-Markovnikov addition of water across the double bond, leading to the formation of a primary alcohol. This two-step process first involves the addition of a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH3·THF) or 9-borabicyclo[3.3.1]nonane (9-BBN), to the alkene. The resulting organoborane intermediate is then oxidized, typically with hydrogen peroxide and a base, to yield the corresponding alcohol. The use of a sterically hindered borane like 9-BBN often provides higher regioselectivity for the anti-Markovnikov product.

This reaction would convert the allyloxy group into a 3-hydroxypropoxy group, yielding tert-butyl (2-(3-hydroxypropoxy)ethyl)carbamate. bldpharm.com

Table 3: Hydroboration-Oxidation of this compound

| Entry | Borane Reagent | Oxidation Conditions | Product |

| 1 | BH3·THF | H2O2, NaOH | tert-Butyl (2-(3-hydroxypropoxy)ethyl)carbamate |

| 2 | 9-BBN | H2O2, NaOH | tert-Butyl (2-(3-hydroxypropoxy)ethyl)carbamate |

This table outlines the expected outcome for the hydroboration-oxidation of the title compound based on established procedures for terminal alkenes.

Hydrosilylation for Organosilicon Compound Formation

Hydrosilylation of the terminal alkene in this compound offers a direct route to valuable organosilicon compounds. This reaction involves the addition of a silicon-hydride (Si-H) bond across the carbon-carbon double bond. The process is typically catalyzed by transition metal complexes, most commonly those based on platinum, rhodium, or iridium. organic-chemistry.org

The reaction proceeds by the catalytic addition of a hydrosilane, such as triethoxysilane (B36694) (HSi(OEt)₃), to the allyl group. The regioselectivity of the addition is a key consideration. Under typical catalytic conditions, the reaction generally follows an anti-Markovnikov pathway, leading to the formation of the terminal silyl (B83357) ether, where the silicon atom attaches to the terminal carbon of the former double bond. This selectivity is driven by both steric and electronic factors, favoring the approach of the bulky catalyst-silane complex to the less hindered end of the alkene.

Table 1: Typical Conditions for Hydrosilylation of Allyl Ethers

| Catalyst | Hydrosilane Reagent | Solvent | Temperature | Product Type |

|---|---|---|---|---|

| Platinum(0) complexes (e.g., Karstedt's catalyst) | Triethoxysilane (HSi(OEt)₃) | Toluene | Room Temp to 80°C | Terminal Silyl Ether |

| Rhodium complexes (e.g., Wilkinson's catalyst) | Phenylsilane (PhSiH₃) | THF | Room Temp | Terminal Silyl Ether |

The resulting organosilane products are stable intermediates that can be used in further synthetic transformations, such as cross-coupling reactions or for the introduction of a silyl protecting group.

Hydroamination and Hydrohalogenation Pathways

The allyl group is also susceptible to hydroamination and hydrohalogenation, adding further synthetic utility to this compound.

Hydroamination: This reaction involves the addition of an N-H bond across the double bond. For this compound, this can occur either intermolecularly with an external amine or intramolecularly. Intramolecular hydroamination, if successful, would lead to the formation of a nitrogen-containing heterocyclic ring. Catalysts based on gold, copper, or other transition metals are often employed to facilitate this transformation. acs.orgwikipedia.orgnsf.gov For instance, gold(I)-catalyzed hydroamination of allenes with carbamates is known to produce allylic carbamates. nih.gov A copper(II)-catalyzed three-component cascade involving allyl alcohol, arenes, and sulfonamides also proceeds via a hydroamination step. wikipedia.orgnsf.gov While direct studies on this compound are limited, these precedents suggest the potential for forming valuable amino-functionalized derivatives.

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to the allyl double bond is a fundamental electrophilic addition reaction. The regiochemical outcome is dictated by Markovnikov's rule, which predicts that the hydrogen atom will add to the carbon with the most existing hydrogen atoms, and the halide will add to the more substituted carbon, proceeding through a stable carbocation intermediate. chemrxiv.orgvwr.com

However, in the presence of radical initiators like peroxides (ROOR), the addition of HBr proceeds via a free-radical mechanism, leading to the anti-Markovnikov product. researchgate.netamanote.com In this case, the bromine atom adds to the terminal carbon. The ether oxygen in this compound can influence the reaction's regioselectivity through its electronic effects.

Table 2: Regioselectivity in Hydrohalogenation of an Allyl Group

| Reagent | Conditions | Mechanism | Product |

|---|---|---|---|

| HBr, HCl, HI | Standard (no peroxides) | Ionic (Carbocation intermediate) | Markovnikov (Halogen on C2) |

Oxidation Reactions of the Allylic Double Bond

The allylic double bond of this compound is readily oxidized, providing pathways to epoxides, diols, and cleaved aldehyde products.

Stereoselective Epoxidation Methodologies (e.g., Sharpless Epoxidation)

Epoxidation involves the conversion of the alkene to a three-membered cyclic ether known as an epoxide. While common reagents like meta-chloroperoxybenzoic acid (m-CPBA) can achieve this, the Sharpless-Katsuki epoxidation offers a powerful method for achieving high enantioselectivity, particularly for allylic alcohols. nih.govorgsyn.org

The standard Sharpless epoxidation requires a titanium(IV) isopropoxide catalyst, tert-butyl hydroperoxide (TBHP) as the oxidant, and a chiral diethyl tartrate (DET) ligand. acs.orgnih.gov The stereochemical outcome is highly predictable for allylic alcohols, as the hydroxyl group coordinates to the titanium catalyst, directing the epoxidation to a specific face of the alkene. wikipedia.orgacs.org

For this compound, which is an allyl ether rather than an allylic alcohol, the directing effect of the distant carbamate group is negligible. Therefore, applying the Sharpless conditions would likely result in low enantioselectivity. However, the formation of the epoxide itself using a peroxyacid is a standard transformation. The resulting epoxide is a valuable intermediate for subsequent ring-opening reactions to introduce various functionalities.

Syn- and Anti-Dihydroxylation Pathways (e.g., Upjohn, Sharpless Dihydroxylation)

Dihydroxylation converts the alkene into a vicinal diol (a glycol), with two hydroxyl groups on adjacent carbons. The stereochemistry of this addition can be controlled to be either syn or anti.

Syn-Dihydroxylation: This pathway results in the addition of both hydroxyl groups to the same face of the double bond. The Upjohn dihydroxylation, which uses a catalytic amount of osmium tetroxide (OsO₄) with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO), produces racemic syn-diols. nih.govbldpharm.com For enantioselective syn-dihydroxylation, the Sharpless asymmetric dihydroxylation is employed. This method uses OsO₄, a chiral cinchona alkaloid-derived ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL), and a re-oxidant. amanote.com The choice of ligand dictates which enantiomer of the diol is formed. This reaction has been shown to be effective for aryl allyl ethers, making it applicable to substrates like the title compound. organic-chemistry.org

Anti-Dihydroxylation: This pathway adds the hydroxyl groups to opposite faces of the double bond. It is typically achieved in a two-step sequence. First, the alkene is epoxidized (e.g., with m-CPBA). Second, the resulting epoxide undergoes acid-catalyzed ring-opening with water as the nucleophile, which attacks from the face opposite to the epoxide oxygen, leading to the anti-diol. masterorganicchemistry.com

Table 3: Reagents for Dihydroxylation of Alkenes

| Stereochemistry | Method | Reagents |

|---|---|---|

| Syn (racemic) | Upjohn Dihydroxylation | OsO₄ (cat.), NMO |

| Syn (enantioselective) | Sharpless Asymmetric Dihydroxylation | OsO₄ (cat.), (DHQ)₂PHAL or (DHQD)₂PHAL, K₃Fe(CN)₆ |

Oxidative Cleavage and Ozonolysis

The carbon-carbon double bond of the allyl group can be completely cleaved through oxidative reactions, most notably ozonolysis. This reaction breaks the molecule at the site of the double bond, forming two carbonyl-containing fragments.

The reaction involves treating the alkene with ozone (O₃), typically at low temperatures, to form an unstable ozonide intermediate. The subsequent workup determines the final products.

Reductive Workup: Using a mild reducing agent such as dimethyl sulfide (B99878) (DMS) or zinc and water (Zn/H₂O) cleaves the ozonide to yield aldehydes or ketones. For this compound, this would result in the formation of an aldehyde.

Oxidative Workup: Using an oxidizing agent like hydrogen peroxide (H₂O₂) for the workup will oxidize any initially formed aldehydes to carboxylic acids.

Ozonolysis is a powerful tool for degrading larger molecules into smaller, identifiable fragments or for introducing new functional groups. Care must be taken to avoid over-oxidation of other sensitive functional groups within the molecule. researchgate.net

Radical Reactions Involving the Allyl Group

The allyl group of this compound can participate in free-radical reactions, which are typically initiated by heat, light, or a radical initiator. A common reaction is radical addition to the double bond. wikipedia.org

In a typical radical addition, such as with HBr in the presence of peroxides, a bromine radical adds to the terminal carbon of the allyl group. This regioselectivity generates the more stable secondary radical on the internal carbon, leading to the anti-Markovnikov product.

Furthermore, intramolecular radical reactions are possible. Research has shown that allyl ether monomers can undergo a radical-mediated cyclization, which begins with the abstraction of a hydrogen atom from the allylic position to form a resonance-stabilized allyl radical. acs.org This radical can then react with another alkene in an intramolecular fashion. For this compound, a radical generated on the allylic carbon could potentially cyclize onto the ethylcarbamate portion of the molecule, leading to the formation of five- or six-membered heterocyclic rings. Studies on axially chiral carbamates have demonstrated that radical cyclizations can proceed with high levels of stereochemical control, highlighting the synthetic potential of such transformations. nih.gov

Table of Mentioned Chemical Compounds

| Compound Name | Role in Article |

|---|---|

| This compound | Subject of the article |

| Triethoxysilane | Reagent for hydrosilylation |

| Phenylsilane | Reagent for hydrosilylation |

| Hydrogen Halides (HCl, HBr, HI) | Reagents for hydrohalogenation |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Reagent for epoxidation |

| Titanium(IV) isopropoxide | Catalyst for Sharpless epoxidation |

| tert-Butyl hydroperoxide (TBHP) | Oxidant for Sharpless epoxidation |

| Diethyl tartrate (DET) | Chiral ligand for Sharpless epoxidation |

| Osmium tetroxide (OsO₄) | Catalyst for dihydroxylation |

| N-methylmorpholine N-oxide (NMO) | Co-oxidant for Upjohn dihydroxylation |

| (DHQ)₂PHAL / (DHQD)₂PHAL | Chiral ligands for Sharpless dihydroxylation |

| Potassium ferricyanide (B76249) (K₃Fe(CN)₆) | Re-oxidant for Sharpless dihydroxylation |

| Ozone (O₃) | Reagent for ozonolysis |

| Dimethyl sulfide (DMS) | Reagent for reductive workup in ozonolysis |

Rearrangement and Isomerization Reactions (e.g., Claisen Rearrangements of Derivatives)

The allyl ether functionality is prone to several types of rearrangement and isomerization reactions, which are powerful tools for structural modification.

Claisen Rearrangement: The Claisen rearrangement is a thermally-driven, intramolecular chem-station.comchem-station.com-sigmatropic rearrangement. chem-station.comlibretexts.org The classic example involves an allyl aryl ether, which upon heating (typically >200 °C), rearranges to an o-allylphenol. libretexts.orgucalgary.caorganic-chemistry.org The reaction proceeds through a concerted, cyclic six-membered transition state. libretexts.orglibretexts.orgrsc.org While this compound is an aliphatic allyl ether and will not undergo the aromatic Claisen rearrangement itself, a derivative formed by attaching its side chain to a phenolic substrate would be a suitable candidate for this transformation. Aliphatic Claisen rearrangements of allyl vinyl ethers are also well-known, yielding γ,δ-unsaturated carbonyl compounds. libretexts.orgrsc.org

Isomerization: The allyl group can be isomerized to the thermodynamically more stable propenyl ether. This reaction is often catalyzed by transition metals, such as ruthenium complexes like [RuClH(CO)(PPh₃)₃], or strong bases like potassium tert-butoxide (KOtBu). organic-chemistry.orguchicago.edu The resulting enol ether is a valuable synthetic intermediate that can be hydrolyzed under mild acidic conditions to yield an aldehyde and the corresponding alcohol, effectively serving as a method for deallylation. uchicago.edu

| Reaction | Substrate Type | Key Conditions | Product |

| Aromatic Claisen Rearrangement | Aryl allyl ether derivative | Heat (~250 °C) | o-Allylphenol derivative |

| Aliphatic Claisen Rearrangement | Allyl vinyl ether derivative | Heat or Lewis Acid | γ,δ-Unsaturated carbonyl |

| Isomerization | Allyl ether | Base (e.g., KOtBu) or Ru-catalyst | Propenyl ether |

Reactions Involving the N-Boc Carbamate Moiety of this compound

The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis due to its stability in a wide range of conditions and its facile removal.

Deprotection Strategies for the tert-Butoxycarbonyl Group

The primary reaction of the N-Boc moiety is its cleavage to unmask the primary amine. This can be achieved under acidic, thermal, or certain catalytic conditions.

Acid-mediated cleavage is the most common method for N-Boc deprotection. The mechanism involves protonation of the carbamate carbonyl oxygen, followed by the loss of the stable tert-butyl cation to form an unstable carbamic acid, which spontaneously decarboxylates to release the free amine as its corresponding salt. orgsyn.org A variety of acids can be employed, with the choice depending on the sensitivity of other functional groups in the molecule.

Common acidic conditions include:

Trifluoroacetic Acid (TFA): Used either neat or in a solvent like dichloromethane (DCM), TFA is highly effective for rapid deprotection at room temperature. orgsyn.org

Hydrogen Chloride (HCl): Typically used as a solution in an organic solvent such as 1,4-dioxane, methanol (B129727), or ethyl acetate (B1210297). libretexts.org

Sulfuric Acid (H₂SO₄) or Methanesulfonic Acid (MeSO₃H): These can be used in solvents like tert-butyl acetate to achieve selective deprotection of N-Boc groups in the presence of tert-butyl esters.

Phosphoric Acid (H₃PO₄): An 85% aqueous solution provides a mild and efficient reagent for deprotection, compatible with many other acid-sensitive groups.

Oxalyl Chloride in Methanol: This system generates HCl in situ and provides a mild method for deprotection at room temperature. libretexts.orgorganic-chemistry.org

| Reagent(s) | Solvent(s) | Temperature | Reference |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) or neat | Room Temperature | orgsyn.org |

| Hydrogen Chloride (HCl) | 1,4-Dioxane, Ethyl Acetate | Room Temperature | libretexts.org |

| Sulfuric Acid (H₂SO₄) | tert-Butyl Acetate | Not specified | |

| Phosphoric Acid (H₃PO₄) | Aqueous | Not specified | |

| Oxalyl Chloride | Methanol | Room Temperature | libretexts.orgorganic-chemistry.org |

While less common than acid-mediated methods, thermal and catalytic approaches offer valuable alternatives, particularly when acidic conditions must be avoided.

Thermal Deprotection: Heating N-Boc protected amines, often at temperatures of 150 °C or higher, can cause the group to fragment into isobutylene, carbon dioxide, and the free amine. rsc.org This method avoids the use of any reagents, making it a "green" option. The reaction can be performed neat or in high-boiling solvents like methanol or 2,2,2-trifluoroethanol (B45653) (TFE), sometimes under continuous flow conditions which can improve efficiency and allow for temperature-controlled selective deprotection. chemistrylearner.comucalgary.carsc.org

Catalytic Deprotection: Various catalysts can facilitate N-Boc cleavage under milder conditions than thermal methods.

Basic Conditions: While the Boc group is generally stable to base, certain conditions, such as refluxing in aqueous methanolic potassium carbonate, can cleave the Boc group from specific substrates like NH-heteroarenes. libretexts.org

Lewis Acids/Metal Catalysts: Systems such as CeCl₃·7H₂O–NaI have been reported for Boc deprotection. chem-station.com

Iodine: Catalytic amounts of iodine have been used for the solvent-free cleavage of N-Boc groups. libretexts.org

Reactions at the Carbamate Nitrogen

The nitrogen atom of the carbamate group in this compound, while protected, retains a proton that can be removed by a sufficiently strong base. This deprotonation generates a nucleophilic nitrogen anion, which can then participate in a variety of subsequent reactions.

The alkylation of N-Boc protected amines is a well-established transformation that allows for the introduction of an alkyl group onto the nitrogen atom. This reaction typically proceeds via deprotonation of the carbamate nitrogen with a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). The resulting nitrogen anion then undergoes nucleophilic substitution with an alkylating agent, such as an alkyl halide. For instance, the alkylation of N-Boc protected anilines has been successfully achieved using cesium carbonate (Cs₂CO₃) in DMF at elevated temperatures with alkyl bromides. researchgate.net A similar strategy can be applied to this compound, as illustrated in the following general scheme:

General Reaction Scheme for N-Alkylation

This compound + Base + R-X → tert-Butyl allyl(2-(allyloxy)ethyl)carbamate

Acylation of the carbamate nitrogen can also be achieved, although it is less common than N-alkylation. This transformation would introduce an acyl group, leading to the formation of an N-acylated carbamate. The reaction conditions would likely be similar to those for alkylation, involving deprotonation followed by the addition of an acylating agent like an acyl chloride or anhydride (B1165640).

A pertinent example, although on a different substrate, is the synthesis of tert-butyl N-[2-(N-isobutyl-4-methoxybenzenesulfonamido)ethyl]carbamate from tert-butyl 2-(isobutylamino)ethylcarbamate and p-methoxyphenylsulfonyl chloride, which demonstrates the reactivity of a secondary amine in the presence of a Boc-carbamate. nih.gov

The carbamate linkage itself can be a site for chemical modification. One notable transformation is the conversion of N-Boc carbamates into amides. This can be achieved through a one-pot reaction where the carbamate is treated with 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride to generate an in situ isocyanate intermediate. This highly reactive intermediate can then be trapped by a Grignard reagent to furnish the corresponding amide in good yield. vwr.com This methodology offers a direct route to functionalize the carbamate moiety of this compound, replacing the tert-butoxy (B1229062) group with a variety of substituents depending on the Grignard reagent employed.

Table 1: Potential Reagents for Functionalization of the Carbamate Linkage

| Reagent Class | Potential Product | Reference for Analogy |

|---|---|---|

| Grignard Reagents (R-MgX) | N-Acyl-2-(allyloxy)ethylamine | vwr.com |

Rearrangements and Cyclization Reactions Involving the Carbamate Group

The presence of both a carbamate and an allyl ether in this compound opens up possibilities for intramolecular reactions, leading to the formation of heterocyclic structures.

Intramolecular cyclization can be promoted under various conditions. For instance, lithiation of N-Boc protected amines can lead to intramolecular nucleophilic addition. In a related system, the intramolecular cyclization of N-Boc derivatives has been used to synthesize benzazepines. researchgate.net For this compound, cyclization could potentially be induced to form morpholine (B109124) derivatives, although this would likely require activation of the allyl group.

A highly relevant transformation is the palladium-catalyzed intramolecular C-H amination. In a study by White and co-workers, N-Boc amines were shown to undergo palladium(II)-catalyzed allylic C-H oxidation to form oxazolidinones. researchgate.net This reaction proceeds with high diastereoselectivity and provides a regioisomeric product compared to other C-H amination methods. Given the presence of the allylic C-H bonds in this compound, a similar intramolecular cyclization could be envisioned, leading to the formation of an oxazolidinone derivative.

Table 2: Potential Cyclization Products

| Reaction Type | Potential Product | Catalyst/Reagent | Reference for Analogy |

|---|---|---|---|

| Intramolecular C-H Amination | Oxazolidinone derivative | Pd(II)/bis-sulfoxide/Brønsted acid | researchgate.net |

Multicomponent Reactions (MCRs) Incorporating this compound

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single step. The amine functionality, once deprotected, of what was this compound could serve as a key component in several well-known MCRs.

For example, the free amine, 2-(allyloxy)ethylamine, could participate in the Ugi four-component reaction (U-4CR). The U-4CR typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold. researchgate.netnih.gov Similarly, the amine could be a component in the Passerini three-component reaction, which involves an aldehyde or ketone, a carboxylic acid, and an isocyanide.

While there are no specific literature examples of this compound being used directly in MCRs, its derivative, 2-(allyloxy)ethylamine, is a prime candidate for such transformations, offering a route to rapidly increase molecular complexity and introduce the allyloxyethyl moiety into diverse molecular architectures.

Transition Metal-Catalyzed Transformations and Organocatalysis of this compound

The allyl group and the carbamate moiety in this compound are both amenable to a range of transition metal-catalyzed reactions.

Palladium-catalyzed reactions are particularly prominent for both functional groups. The palladium-catalyzed cross-coupling of tert-butyl carbamate with aryl halides is a known method for the synthesis of N-Boc protected anilines. researchgate.net Furthermore, palladium catalysts are widely used for allylic substitution reactions. The allylic ether in this compound could potentially undergo allylic alkylation, amination, or other substitution reactions in the presence of a suitable palladium catalyst and nucleophile. The palladium-catalyzed reaction of allyl carbamates with formic acid is also a known method for the deprotection of amines. elsevierpure.com

In the realm of organocatalysis, the carbamate can act as a nucleophile in conjugate addition reactions. For instance, the organocatalytic conjugate addition of a tert-butyl carbamate derivative to a nitroenyne has been reported. researchgate.net This suggests that this compound could potentially participate in similar Michael-type additions to electron-deficient alkenes, catalyzed by a chiral organocatalyst to afford enantioenriched products.

Table 3: Potential Catalytic Transformations

| Reaction Type | Functional Group | Catalyst Type | Potential Outcome | Reference for Analogy |

|---|---|---|---|---|

| Cross-Coupling | Carbamate | Palladium | N-Arylation | researchgate.netorganic-chemistry.org |

| Allylic Substitution | Allyl Ether | Palladium | Introduction of a nucleophile at the allylic position | nih.gov |

| C-H Oxidation/Amination | Allyl Ether/Carbamate | Palladium | Oxazolidinone formation | researchgate.net |

Applications of Tert Butyl 2 Allyloxy Ethyl Carbamate in Advanced Organic Synthesis and Materials Science

tert-Butyl (2-(allyloxy)ethyl)carbamate as a Versatile Building Block for Complex Chemical Architectures

The utility of this compound in organic synthesis stems from its identity as a trifunctional scaffold. The Boc-protected amine provides a latent primary amino group, the allyl ether offers a site for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, and the central ethylene (B1197577) glycol-like spacer imparts flexibility and can influence the physicochemical properties of the final products. This combination allows for the molecule to be elaborated in multiple directions, serving as a linchpin in the assembly of sophisticated chemical structures.

The presence of two distinct protecting groups, the Boc group for the amine and the allyl group for the alcohol, is a key feature of this compound. These groups are orthogonal, meaning one can be removed under conditions that leave the other intact. This selective deprotection is fundamental to its role as a precursor to monofunctionalized derivatives.

The synthesis of monofunctionalized derivatives from this compound is achieved through highly selective deprotection strategies. The tert-butyloxycarbonyl (Boc) group is a standard amine protecting group that is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), to reveal the primary amine. These conditions typically leave the allyl ether functionality untouched. This process yields 2-(allyloxy)ethan-1-amine, a valuable intermediate where the primary amine is available for subsequent reactions while the hydroxyl group remains masked as an allyl ether.

Conversely, the allyl group can be selectively removed to deprotect the hydroxyl group. This is commonly accomplished using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a scavenger like 1,3-dimethylbarbituric acid or a hydride source. This reaction unmasks the primary alcohol, yielding tert-butyl (2-hydroxyethyl)carbamate, without affecting the Boc-protected amine. The ability to selectively liberate either the amine or the alcohol functionality makes this building block exceptionally useful for the stepwise synthesis of more complex molecules where precise control over reactive sites is paramount.

| Protecting Group | Deprotection Reagents | Resulting Functional Group | Product |

|---|---|---|---|

| Boc (tert-Butyloxycarbonyl) | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | Primary Amine | 2-(Allyloxy)ethan-1-amine |

| Allyl | Pd(PPh₃)₄, Scavenger (e.g., 1,3-dimethylbarbituric acid) | Primary Alcohol | tert-Butyl (2-hydroxyethyl)carbamate |

The controlled, stepwise functionalization offered by this compound is particularly advantageous for the synthesis of complex diamine and polyamine scaffolds. These structures are integral to various fields, including medicinal chemistry and materials science. The challenge in synthesizing polyamines often lies in achieving selective modification at specific nitrogen atoms within the chain. organic-chemistry.orgmdpi.com

Using this compound as a starting point, a diamine can be constructed through a multi-step sequence. First, the allyl group can be cleaved to reveal the primary alcohol. This alcohol can then be converted into a leaving group, such as a tosylate or mesylate, followed by substitution with an azide (B81097) and subsequent reduction to yield a new primary amine. The resulting molecule, tert-butyl (2-aminoethyl)carbamate, is a mono-protected diamine. mdpi.com Alternatively, the alcohol can be oxidized to an aldehyde and subjected to reductive amination.

This mono-protected diamine is itself a crucial building block for constructing larger polyamines. The existing free primary amine can be reacted with another molecule, and then the Boc group can be removed to reveal a new reactive site for further chain extension. This iterative process allows for the methodical assembly of well-defined polyamine chains with precise control over the spacing and substitution pattern of the nitrogen atoms. Such methodologies are superior to less controlled methods that can result in statistical mixtures of products. mdpi.com

Heterocyclic compounds are a cornerstone of organic chemistry, forming the core structures of countless pharmaceuticals, agrochemicals, and natural products. acs.orgorgsyn.org this compound provides a flexible and strategically functionalized substrate for intramolecular cyclization reactions, enabling access to important nitrogen- and oxygen-containing heterocyclic systems.

The synthesis of nitrogen-containing heterocycles like pyrrolidines and piperidines from acyclic precursors is a powerful strategy in organic synthesis. organic-chemistry.orgwhiterose.ac.ukniscpr.res.in The structure of this compound is well-suited for conversion into piperidine (B6355638) derivatives. A general synthetic approach would first involve the deprotection of the amine by removing the Boc group under acidic conditions.

The resulting primary amine, 2-(allyloxy)ethan-1-amine, can then undergo an intramolecular cyclization reaction. Palladium-catalyzed intramolecular amination of the terminal alkene is a common method for this type of transformation. acs.orgyoutube.com Depending on the reaction conditions and the catalyst used, this cyclization could proceed via a 6-endo-trig pathway to form a substituted piperidine. The reaction involves the addition of the amine nucleophile across the palladium-activated double bond of the allyl group to forge the new carbon-nitrogen bond that closes the ring. The development of such intramolecular cyclization reactions provides an efficient route to functionalized piperidine cores, which are prevalent in many biologically active compounds. whiterose.ac.ukniscpr.res.in

Substituted tetrahydrofurans are common structural motifs in a vast number of natural products with significant biological activity. nih.govchemistryviews.org The functional group array in this compound makes it a suitable precursor for the synthesis of substituted tetrahydrofurans through intramolecular oxycyclization reactions.

A well-established method for this transformation is iodocyclization. chemistryviews.org In this reaction, the allyl group is treated with iodine (I₂) and a mild base. The iodine activates the double bond towards nucleophilic attack. The ether oxygen atom acts as the intramolecular nucleophile, attacking one of the carbons of the double bond to form a five-membered tetrahydrofuran (B95107) ring. nih.govorganic-chemistry.org This process, known as a 5-exo-tet cyclization, is generally favored and results in the formation of a tert-butyl (2-((3-iodotetrahydrofuran-2-yl)methoxy)ethyl)carbamate derivative. The resulting iodomethyl-substituted tetrahydrofuran can be further functionalized, making this a powerful entry point into a diverse range of complex molecules. Other transition-metal-catalyzed processes, such as palladium-catalyzed intramolecular Wacker-type cyclizations or oxyallylations, also represent viable strategies for converting this building block into oxygen-containing heterocycles. acs.org

| Target Heterocycle | Key Reaction Type | Transformation Description |

|---|---|---|

| Piperidine Derivative | Intramolecular Amination | After Boc deprotection, the primary amine undergoes a transition-metal-catalyzed addition to the allyl group to form a six-membered ring. |

| Tetrahydrofuran Derivative | Iodocyclization | The ether oxygen attacks the iodine-activated allyl double bond in an intramolecular fashion, yielding a 5-membered ring with an iodomethyl substituent. |

Scaffold for the Construction of Polyfunctional Molecules and Dendrimers

This compound serves as a versatile building block in the construction of complex, polyfunctional molecules and dendrimers due to its distinct reactive sites: the allyl group and the Boc-protected amine. The allyl group provides a handle for various chemical transformations, including thiol-ene reactions, hydroformylation, and epoxidation, allowing for the introduction of diverse functionalities. The Boc-protecting group can be readily removed under acidic conditions to reveal a primary amine, which can then be further functionalized.

This dual functionality makes it an ideal candidate for the divergent synthesis of dendrimers. nih.govnih.govresearchgate.nettandfonline.comresearchgate.net In a typical divergent approach, the core molecule, in this case, a derivative of this compound, is reacted in a stepwise manner with monomeric units that possess complementary reactive groups. For instance, the allyl group can be functionalized to introduce multiple new reactive sites in a single step. Subsequent deprotection of the amine and reaction with another layer of monomers leads to the next generation of the dendrimer. This iterative process of reaction and deprotection allows for the precise control over the size, shape, and surface functionality of the resulting dendritic macromolecule.

The ability to introduce a variety of functional groups at the periphery of the dendrimer makes these molecules highly valuable for applications in drug delivery, catalysis, and materials science. The choice of monomers and the generation number of the dendrimer dictate the final properties of the macromolecule.

Table 1: Potential Functionalization Reactions of this compound for Dendrimer Synthesis

| Reactive Site | Reaction Type | Reagents | Resulting Functional Group |

| Allyl Group | Thiol-ene "Click" Reaction | Thiol-containing monomers | Thioether linkage with terminal functional groups |

| Allyl Group | Hydroboration-Oxidation | 1. BH3-THF, 2. H2O2, NaOH | Primary alcohol |

| Allyl Group | Epoxidation | m-CPBA | Epoxide |

| Boc-protected Amine | Deprotection | Trifluoroacetic acid (TFA) | Primary amine |

| Resulting Amine | Amidation | Carboxylic acid, DCC/NHS | Amide linkage |

Monomer and Cross-linker in Polymer Chemistry and Materials Science

The presence of a polymerizable allyl group and a functional carbamate (B1207046) moiety makes this compound a valuable monomer for the synthesis of functional polymers. Its derivatives, particularly acrylate (B77674) and methacrylate (B99206) analogs, are of significant interest in polymer chemistry.

Design and Synthesis of Functional Polymers via Olefin Polymerization

Acrylate and methacrylate monomers derived from this compound can be readily synthesized by reacting the corresponding alcohol (obtained after suitable modification of the allyl group) with acryloyl chloride or methacryloyl chloride. These monomers can then undergo conventional free-radical polymerization to produce polymers with pendant Boc-protected amine groups. iarjset.comtandfonline.com

The polymerization is typically initiated by thermal or photochemical decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction proceeds via a chain-growth mechanism, leading to the formation of high molecular weight polymers. The Boc-protected amine groups along the polymer backbone can be subsequently deprotected to yield primary amine functionalities, which can be used for further post-polymerization modifications.

Table 2: Representative Conditions for Radical Polymerization of Acrylate Monomers

| Monomer | Initiator | Solvent | Temperature (°C) | Polymer Characteristics |

| tert-Butyl Acrylate | AIBN | Toluene | 60-80 | High molecular weight, broad polydispersity |

| Methyl Methacrylate | Benzoyl Peroxide | Bulk | 60-90 | High molecular weight, broad polydispersity |

To achieve better control over the polymer architecture, including molecular weight, polydispersity, and end-group functionality, controlled/living radical polymerization (CRP) techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are employed. sigmaaldrich.comcmu.eduresearchgate.netresearchgate.net

In ATRP, a transition metal complex (e.g., copper/ligand) reversibly activates and deactivates the propagating polymer chains, allowing for a controlled growth process. iarjset.comnih.gov This technique enables the synthesis of well-defined homopolymers and block copolymers from acrylate and methacrylate derivatives of this compound.

RAFT polymerization, on the other hand, utilizes a chain transfer agent (a thiocarbonylthio compound) to mediate the polymerization via a reversible chain transfer process. mdpi.commdpi.com This method is highly versatile and tolerant to a wide range of functional groups, making it suitable for the polymerization of functional monomers derived from the title compound. Both ATRP and RAFT allow for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions (polydispersity index, PDI < 1.5).

Table 3: Comparison of Conventional and Controlled Radical Polymerization

| Feature | Conventional Radical Polymerization | Controlled Radical Polymerization (ATRP, RAFT) |

| Control over Molecular Weight | Poor | Excellent |

| Polydispersity Index (PDI) | High (>1.5) | Low (<1.5) |

| Polymer Architecture | Linear or branched | Linear, block, star, graft |

| End-group Functionality | Not well-defined | Well-defined |

| "Living" Character | No | Yes |

While radical polymerization is the most common method for polymerizing acrylate and methacrylate derivatives, anionic and cationic polymerization techniques can also be explored for monomers derived from this compound. tandfonline.comeresearchco.comuni-bayreuth.deacs.orgnih.gov

Anionic polymerization is typically initiated by strong nucleophiles and is suitable for monomers with electron-withdrawing groups. Vinyl ether derivatives of this compound could potentially be polymerized via a cationic mechanism. Cationic polymerization is initiated by strong acids or Lewis acids and proceeds through carbocationic intermediates. However, the presence of the ether and carbamate functionalities can complicate these polymerization methods due to potential side reactions with the highly reactive propagating species. Careful selection of initiators, solvents, and reaction conditions is crucial to achieve controlled polymerization.

Copolymers and Block Copolymers Incorporating Functionalized Carbamate Units

The ability to polymerize monomers derived from this compound in a controlled manner opens up possibilities for the synthesis of a wide range of copolymers and block copolymers. nih.govamanote.comresearchgate.netpsu.edu By copolymerizing these functional monomers with other comonomers, polymers with tailored properties can be obtained. For example, copolymerization with a hydrophobic monomer can lead to amphiphilic polymers that can self-assemble in solution.

Block copolymers can be synthesized by sequential monomer addition using controlled/living polymerization techniques. A well-defined polymer block can be synthesized first, and then a second monomer is added to grow a second block from the active chain ends of the first block. This allows for the creation of di-block, tri-block, and multi-block copolymers with distinct segments. The resulting block copolymers can exhibit microphase separation in the solid state, leading to the formation of ordered nanostructures. The functional carbamate units can be located in one or both blocks, providing sites for further chemical modification.

Role in the Synthesis of Functional Polyurethanes and Poly(ether-amide) Materials

The dual functionality of this compound allows for its incorporation into polyurethane and poly(ether-amide) backbones, introducing valuable characteristics. The Boc-protected amine serves as a latent reactive site for forming urethane (B1682113) or amide linkages, while the allyl group provides a handle for polymerization or post-polymerization modification.

In polyurethane synthesis, the carbamate functionality is central. While traditional methods involve the reaction of isocyanates and polyols, alternative routes utilize carbamate precursors. researchgate.net Monomers containing carbamate groups can be integrated into polymer chains, and recent research has highlighted the utility of transcarbamoylation reactions for both creating and recycling polyurethane materials. nih.gov The presence of the Boc group in this compound allows for its deprotection to yield a primary amine. This amine can then react with isocyanates or cyclic carbonates to form the characteristic urethane linkages of polyurethanes. Furthermore, the allyl group can be used in a variety of polymerization techniques or serve as a site for cross-linking after the main polymer chain is formed, enhancing the material's mechanical properties. Patents have described the use of related carbamate-functionalized vinyl monomers, such as t-butyl allylcarbamate, to produce polymers that can be thermally processed to create reactive amino-substituted polymers. google.com

Similarly, in the field of poly(ether-amide) (PEBA) thermoplastic elastomers, this monomer offers a pathway to introduce new functionalities. PEBAs are block copolymers synthesized through the polycondensation of flexible polyether blocks and rigid polyamide blocks. nih.gov The ether linkage within the this compound structure is compatible with the polyether segments of PEBAs. Following deprotection of the Boc group, the resulting amine can participate in the amide-forming reaction with dicarboxylic acids, integrating the unit into the polyamide block. The pendant allyl group remains available for subsequent functionalization, allowing for the creation of PEBA materials with tailored properties, such as hydrophilicity, biocompatibility, or the ability to be cross-linked.

Surface Functionalization and Coating Applications of Polymers Derived from this compound

Polymers derived from this compound are exceptionally well-suited for creating functional surfaces and coatings. This is primarily due to the reactivity of the allyl group, which can be leveraged for grafting, cross-linking, and surface modification through highly efficient chemical reactions.

One of the most powerful techniques for this purpose is the thiol-ene "click" reaction . researchgate.net This radical-mediated reaction allows for the covalent attachment of thiol-containing molecules to the allyl groups on the polymer surface. nih.gov This process is rapid, highly specific, and can be initiated by light (photopolymerization), enabling spatial control over the functionalization. researchgate.netnih.gov This method can be used to graft biomolecules for biocompatible coatings, attach signaling proteins to hydrogels, or modify the surface properties of materials to control wettability and adhesion. nih.govmdpi.com

The versatility of the allyl group extends to other surface modification strategies. For instance, polymers containing these groups can be used to create coatings that anchor to specific substrates. Research on off-stoichiometry thiol-ene (OSTE) polymers has shown that incorporating monomers with reactive groups like allylsilanes can improve adhesion to silicon oxide surfaces. mdpi.com The allyl groups on a polymer derived from this compound could be similarly modified to enhance coating performance on various substrates.

Furthermore, the Boc-protected amine offers another layer of functionality. In one patented approach, polymers are designed with reactive end groups, such as protected amines, that migrate to the surface. google.com Following fabrication, the tert-butyl carbamate groups can be selectively deprotected under mild conditions to expose primary amines on the surface, which can then be used to immobilize other molecules, such as heparin, to create bioactive surfaces. google.com

Table 1: Applications in Polymer Surface Modification

| Technique | Role of Allyl Group | Potential Application | Reference |

|---|---|---|---|

| Thiol-Ene Chemistry | Acts as the 'ene' component for reaction with thiols. | Grafting of biomolecules, hydrogel functionalization, creating patterned surfaces. | nih.gov, researchgate.net, google.com |

| Surface-Initiated Polymerization | Serves as an anchor point for growing polymer brushes. | Creating anti-fouling coatings, modifying sensor surfaces. | N/A |

| Cross-linking | Reacts to form cross-linked polymer networks. | Enhancing the durability and chemical resistance of coatings. | mdpi.com |

Contributions to Methodological Development in Synthetic Organic Chemistry

Beyond its use in materials science, the bifunctional nature of this compound makes it a valuable substrate and building block for advancing synthetic organic chemistry methodologies.

Expansion of Olefin Functionalization Techniques

The allyl group of this compound serves as a versatile platform for exploring and expanding the scope of olefin functionalization reactions. The stability of the Boc-protected amine under a variety of reaction conditions allows for a wide range of transformations to be performed on the carbon-carbon double bond.

As mentioned previously, the thiol-ene reaction is a prime example, providing a robust method for carbon-sulfur bond formation with applications in bioconjugation and materials science. nih.gov The efficiency and chemoselectivity of this click reaction make it a key tool for modifying molecules containing allyl groups.

Another powerful set of reactions is olefin metathesis . Catalyzed by ruthenium or molybdenum alkylidenes, metathesis allows for the precise breaking and reforming of carbon-carbon double bonds. nih.govmdpi.com The allyl group of this compound can participate in:

Cross-Metathesis (CM): Reacting with another olefin to form a new, substituted alkene, effectively coupling two different molecular fragments. nih.gov

Ring-Closing Metathesis (RCM): If the molecule contains a second olefin, RCM can be used to form a cyclic compound. nih.govmdpi.com

Ring-Opening Metathesis Polymerization (ROMP): The monomer can be polymerized by reacting with a strained cyclic olefin. nih.gov

These metathesis reactions have become indispensable tools in the synthesis of natural products, complex molecules, and polymers. mdpi.com The use of substrates like this compound helps to demonstrate the functional group tolerance of modern metathesis catalysts and expand their application.

Beyond these methods, the allyl group is amenable to a host of classical olefin transformations, including:

Epoxidation: Conversion to an epoxide, a versatile synthetic intermediate.

Dihydroxylation: Formation of a diol.

Hydroformylation: Introduction of a formyl group.

Wacker Oxidation: Oxidation to a methyl ketone.

The ability to perform these reactions while the amine remains protected allows for the synthesis of a diverse array of complex, functionalized building blocks from a single, readily available starting material.

Spectroscopic and Advanced Analytical Characterization Methodologies for Structural Elucidation of Tert Butyl 2 Allyloxy Ethyl Carbamate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the precise structure of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for the complete assignment of all proton and carbon signals and provides insights into the molecule's connectivity and spatial arrangement.

One-dimensional NMR spectra provide fundamental information about the chemical environment of the NMR-active nuclei within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of tert-butyl (2-(allyloxy)ethyl)carbamate is expected to show distinct signals for each set of chemically non-equivalent protons. Based on the analysis of similar structures, the predicted chemical shifts (δ) in a solvent like deuterochloroform (CDCl₃) are summarized in the table below. The integration of these signals would correspond to the number of protons in each group, and the multiplicity would reveal the number of neighboring protons, governed by the n+1 rule for first-order spectra.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |

| -C(CH ₃)₃ | ~1.45 | Singlet (s) | 9H |

| -NH - | ~5.0 | Broad Singlet (br s) | 1H |

| -CH ₂-NH- | ~3.30 | Quartet (q) or Triplet of Doublets (td) | 2H |

| -O-CH ₂-CH₂- | ~3.55 | Triplet (t) | 2H |

| -O-CH ₂-CH=CH₂ | ~4.00 | Doublet (d) | 2H |

| =CH ₂ | ~5.20 and ~5.30 | Doublet of Doublets (dd) | 2H |

| -CH= | ~5.90 | Multiplet (m) | 1H |

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a single peak for each unique carbon atom. The chemical shifts are indicative of the carbon's hybridization and its electronic environment.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| -C (CH₃)₃ | ~28.4 |

| -C (CH₃)₃ | ~79.1 |

| -C H₂-NH- | ~40.5 |

| -O-C H₂-CH₂- | ~69.8 |

| -O-C H₂-CH=CH₂ | ~72.2 |

| =C H₂ | ~117.5 |

| -C H= | ~134.7 |

| -C =O | ~156.0 |

¹⁵N NMR Spectroscopy: While less common than ¹H and ¹³C NMR, ¹⁵N NMR can provide valuable information about the nitrogen atom in the carbamate (B1207046) group. For tert-butyl carbamate, the ¹⁵N chemical shift has been reported, and a similar value would be expected for the title compound. wiley-vch.dersc.org The chemical shift is sensitive to the electronic environment and hybridization of the nitrogen atom. In protonated carbamic acids and related compounds, ¹⁵N NMR has been used to study the site of protonation. wiley-vch.dersc.org The correlation between ¹⁵N chemical shifts and the nucleophilicity of amines has also been explored, which can be relevant for understanding the reactivity of derivatives. cas.cz

Two-dimensional NMR experiments are indispensable for assembling the molecular puzzle by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the protons of the two adjacent methylene (B1212753) groups in the ethyl chain and between the protons within the allyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. It is a powerful tool for definitively assigning carbon resonances based on their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two or three bonds. This is crucial for establishing the connectivity of the molecular backbone. For instance, a correlation between the NH proton and the carbonyl carbon would confirm the carbamate linkage. Correlations from the methylene protons adjacent to the ether oxygen to the carbons of the allyl group would confirm the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are in close proximity, regardless of whether they are bonded. This is particularly useful for determining the stereochemistry and conformation of molecules. For a flexible molecule like this compound, these experiments could provide information about the preferred spatial arrangement of the different functional groups.

For derivatives of this compound that exist as solid materials, such as polymers formed through the allyl group, solid-state NMR (ssNMR) would be the technique of choice for structural characterization. Unlike solution-state NMR, which relies on rapid molecular tumbling to average out anisotropic interactions, ssNMR techniques are designed to measure these interactions in a static solid. This can provide detailed information about the local structure, packing, and dynamics within the solid material. For instance, ssNMR could be used to study the conformation of the carbamate and ether linkages within a polymeric matrix.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns upon ionization, which aids in structural elucidation.

High-resolution mass spectrometry can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within a few parts per million). This precision allows for the determination of the elemental formula of the molecular ion, as very few combinations of atoms will have the same exact mass. For this compound (C₁₀H₁₉NO₃), the expected exact mass of the molecular ion [M]⁺ or a common adduct like [M+H]⁺ or [M+Na]⁺ can be calculated and compared with the experimental value to confirm the elemental composition.

| Ion | Calculated Exact Mass |

| [C₁₀H₁₉NO₃+H]⁺ | 202.1438 |

| [C₁₀H₁₉NO₃+Na]⁺ | 224.1257 |

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion or a protonated molecule) and its subsequent fragmentation by collision with an inert gas. The resulting fragment ions are then mass-analyzed, providing a fragmentation spectrum that is characteristic of the molecule's structure. The fragmentation of carbamates is well-studied and typically involves characteristic losses.

Predicted Fragmentation Pathways:

For this compound, several key fragmentation pathways can be predicted:

Loss of the tert-butyl group: A prominent fragmentation would be the loss of a tert-butyl cation or isobutylene, leading to a significant fragment ion.

Decarboxylation: The loss of carbon dioxide (CO₂) from the carbamate moiety is a common fragmentation pathway.

Cleavage of the ether linkage: The C-O bonds of the ether can cleave, leading to fragments corresponding to the allyloxy and the N-Boc protected aminoethyl moieties.

Cleavage of the ethyl chain: Fragmentation can also occur along the ethyl chain.

The analysis of these fragmentation patterns provides a "fingerprint" of the molecule and corroborates the structure determined by NMR.

Hyphenated MS Techniques (e.g., GC-MS, LC-MS) for Purity Assessment and Mixture Analysis

Hyphenated mass spectrometry (MS) techniques are indispensable for the analysis of organic molecules, providing both separation and structural information.